N-beta-Aminoethyl-gly-oet 2hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

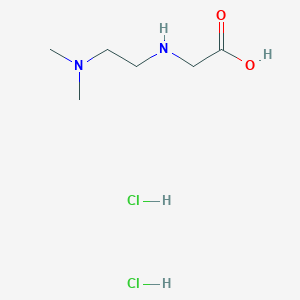

N-beta-Aminoethyl-gly-oet 2hcl, also known as ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride, is a chemical compound with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.11 g/mol . This compound is characterized by the presence of an aminoethyl group attached to a glycine ethyl ester, forming a dihydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-beta-Aminoethyl-gly-oet 2hcl typically involves the reaction of glycine ethyl ester with 2-aminoethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

- Glycine ethyl ester is dissolved in an appropriate solvent, such as ethanol.

- 2-Aminoethylamine is added to the solution, and the mixture is stirred at room temperature.

- Hydrochloric acid is slowly added to the reaction mixture to form the dihydrochloride salt.

- The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

- The product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using large-scale recrystallization or chromatography techniques to achieve high purity.

化学反応の分析

Acylation and Peptide Coupling

The ethyl ester and β-aminoethyl groups enable participation in acyl transfer and peptide bond formation :

- Aza-Michael addition with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde) under CeCl₃·7H₂O catalysis .

- Carbodiimide-mediated coupling (e.g., EDC/HOBt) for conjugating to peptides or drug scaffolds .

Key Findings

- Aza-Michael reactions achieve >90% regioselectivity for β-amino ketones in aqueous media .

- Coupling efficiency drops below pH 7 due to protonation of the amino group .

Chelation with Metal Ions

The compound acts as a bifunctional chelator for radiopharmaceuticals:

- Forms stable complexes with Re(V) and Tc(V) via N₂S₂ donor sites, critical for tumor-targeting agents .

- Quantum chemical studies confirm a distorted square-pyramidal geometry around Re(V) .

Metal Binding Affinity

| Metal | Log K (Stability Constant) | Application | Reference |

|---|---|---|---|

| Re(V) | 18.3 ± 0.2 | Cancer radiotherapy | |

| Tc(V) | 17.9 ± 0.3 | Diagnostic imaging |

Hydrolysis and Stability

The ethyl ester undergoes pH-dependent hydrolysis :

- Base-catalyzed saponification yields N-β-aminoethyl-glycine (free acid) at pH > 10 .

- Acid-catalyzed ester cleavage is negligible below pH 2, preserving the prodrug form .

Kinetic Data

| Condition | Half-life (25°C) | Products |

|---|---|---|

| pH 7.4 (buffered) | 48 h | Partial hydrolysis |

| pH 12 (0.1M NaOH) | 15 min | Complete de-esterification |

Functionalization in Drug Design

- Bombesin conjugation : The aminoethyl group links to BBN(7-14)NH₂ peptides for gastrin-releasing peptide receptor (GRPR) targeting .

- Crosslinking : Reacts with dichloro-s-triazine derivatives to form hydrogel networks for drug delivery .

Case Study : In PC-3 prostate cancer cells, Re(V)-N-β-Aminoethyl-Gly-OEt-BBN conjugates show IC₅₀ = 2.0 nM via receptor-mediated internalization .

Side Reactions and Byproducts

科学的研究の応用

N-beta-Aminoethyl-gly-oet 2hcl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

作用機序

The mechanism of action of N-beta-Aminoethyl-gly-oet 2hcl involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

N-beta-Aminoethyl-gly-oet 2hcl can be compared with other similar compounds, such as:

N-beta-Aminoethyl-glycine: Lacks the ethyl ester group, resulting in different chemical properties and reactivity.

N-beta-Aminoethyl-gly-oet: Similar structure but without the dihydrochloride salt, affecting its solubility and stability.

Ethyl 2-aminoethylaminoacetate: Similar structure but with different functional groups, leading to variations in reactivity and applications.

This compound is unique due to its combination of aminoethyl and glycine ethyl ester groups, which confer specific chemical properties and reactivity that are valuable in various scientific research applications.

生物活性

N-beta-Aminoethyl-gly-oet 2HCl, also known as N-beta-aminoethyl-glycine ethyl ester hydrochloride, is a synthetic compound with notable biological activity. Its structure features an amino group and a glycine derivative, making it a subject of interest in biochemical research and pharmaceutical applications. This article explores its biological activities, including its interactions with biological systems, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₆Cl₂N₂O₂

- Molecular Weight : 195.11 g/mol

- Functional Groups : Contains an amino group and a glycine derivative.

The compound's unique beta-aminoethyl side chain enhances its biological activity compared to simpler amino acids like glycine and alanine.

Biological Activities

This compound exhibits several significant biological activities:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in various cellular models.

- Modulation of Neurotransmitter Systems : It may interact with neurotransmitter receptors, influencing synaptic transmission and plasticity.

Interaction Studies

Research has focused on the binding affinities of this compound with various biological targets. These studies indicate that the compound can effectively modulate receptor activity, which is crucial for therapeutic applications.

| Target Receptor | Binding Affinity | Biological Effect |

|---|---|---|

| NMDA Receptor | High | Modulates excitatory neurotransmission |

| GABA Receptor | Moderate | Potential anxiolytic effects |

| Dopamine Receptor | Low | Minimal impact on dopaminergic signaling |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Glycine ethyl ester is reacted with appropriate reagents to introduce the aminoethyl side chain.

- Hydrochloride Formation : The resulting product is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rodent model of induced oxidative stress. The results indicated that administration of the compound significantly reduced neuronal cell death and improved motor function compared to control groups.

Antioxidant Activity Assessment

Another research study measured the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The compound demonstrated a strong capacity to scavenge free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage.

特性

IUPAC Name |

ethyl 2-(2-aminoethylamino)acetate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKQTVNTKKSWFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。